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Introduction

The selective recognition and encapsulation of anions by synthetic receptors is a rapidly
advancing field in supramolecular chemistry with significant implications for biological and
environmental sciences. Octaaminocryptand 1, systematically named N,N',N"-
(nitrilotriethylene)tris(4-(aminomethyl)benzylamine), is a three-dimensional cage-like molecule
designed for the effective binding of various guest species. Its protonated form, in particular,
exhibits a high affinity for anions through a combination of electrostatic interactions and
hydrogen bonding. This document provides detailed application notes and experimental
protocols for the study of the encapsulation of tetrahedral anions by octaaminocryptand 1.

Synthesis of Octaaminocryptand 1

The synthesis of octaaminocryptand 1 (also referred to as L1 in some literature) is achieved
through a multi-step process involving the condensation of tris(2-aminoethyl)amine (tren) with
terephthaldehyde, followed by reduction of the resulting Schiff base.[1] A detailed, multi-gram
scale synthesis has been reported, which is crucial for extensive binding studies.[1]

Protocol for the Synthesis of Octaaminocryptand 1

Materials:
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Tris(2-aminoethyl)amine (tren)

Terephthaldehyde

Methanol (MeOH)

Sodium borohydride (NaBHa4)

Deionized water

Standard laboratory glassware and purification apparatus
Procedure:

Schiff Base Condensation: In a round-bottom flask, dissolve tris(2-aminoethyl)amine in
methanol. In a separate flask, dissolve terephthaldehyde in methanol.

Slowly add the terephthaldehyde solution to the stirred solution of tris(2-aminoethyl)amine at
a low temperature (e.g., 5 °C) to control the reaction rate and minimize the formation of
polymeric byproducts.[1]

Allow the reaction mixture to stir at room temperature for several hours to facilitate the
formation of the Schiff base intermediate.

Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in
portions. The reduction of the imine bonds is an exothermic process and requires careful
temperature control.

After the addition is complete, allow the mixture to stir at room temperature overnight.

Work-up and Purification: Remove the methanol under reduced pressure. To the resulting
residue, add deionized water and extract the product with a suitable organic solvent (e.g.,
chloroform or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
evaporate the solvent to yield the crude octaaminocryptand 1.
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e The crude product can be further purified by column chromatography or recrystallization to
obtain the pure compound.

Encapsulation of Tetrahedral Anions

Protonated octaaminocryptand 1 acts as an effective host for tetrahedral anions,
encapsulating them within its three-dimensional cavity. The binding is primarily driven by
hydrogen bonds formed between the protonated secondary and tertiary amine groups of the
cryptand and the oxygen atoms of the anion. The degree of protonation of the cryptand can
influence the strength and geometry of the binding.[1][2]

Structural Insights

X-ray crystallographic studies have provided detailed structural information on the
encapsulation of tetrahedral anions like perchlorate (ClO4~) and hydrogen sulfate (HSO4™) by
octaaminocryptand 1.

o Perchlorate (ClO4~) Encapsulation: In its hexaprotonated state, octaaminocryptand 1
encapsulates a single perchlorate anion. The binding is facilitated by N-H---O hydrogen
bonds between the protonated secondary amine groups of the host and the oxygen atoms of
the perchlorate guest.

e Hydrogen Sulfate (HSO4~) Encapsulation: The octaprotonated form of the cryptand
encapsulates a hydrogen sulfate anion. The interaction is stabilized by multiple N-H:--O and
C-H---O hydrogen bonds.

Octaaminocryptand 1 (Protonated) Tetrahedral Anion (e.g., ClOa™)
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Caption: Host-guest interaction of octaaminocryptand 1 with a tetrahedral anion.

Quantitative Binding Data

The binding affinity of octaaminocryptand 1 for various tetrahedral anions can be quantified
by determining the association constant (Ka). This data is crucial for comparing the selectivity of
the receptor for different anions.

Association
Tetrahedral Solvent
. Constant (Ka, Method Reference
Anion System
M-?)
Perchlorate o
28,500 1H NMR Titration D20
(ClOa7)
Value not
Sulfate (S0427) ) - - -
available
Dihydrogen
yareg Value not
Phosphate ] - - -
available
(H2P0O4")

Note: Quantitative binding data for sulfate and dihydrogen phosphate with octaaminocryptand
1 are not readily available in the reviewed literature. The table will be updated as new data
becomes available.

Experimental Protocols for Anion Binding Studies
'H NMR Titration

1H NMR titration is a powerful technique to study host-guest interactions in solution and to
determine binding constants. The protocol involves the stepwise addition of a guest solution to
a solution of the host while monitoring the changes in the chemical shifts of the host's protons.

Protocol for tH NMR Titration:

e Sample Preparation:
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o Prepare a stock solution of the protonated octaaminocryptand 1 (e.g., 1-2 mM) in a
suitable deuterated solvent (e.g., D20, DMSO-de). The cryptand should be protonated with
a non-coordinating acid (e.g., HCIO4, HBFa4).

o Prepare a stock solution of the tetra-n-butylammonium or sodium salt of the tetrahedral
anion of interest (e.g., 20-50 mM) in the same deuterated solvent.

o Titration:

[¢]

Transfer a known volume of the octaaminocryptand 1 solution to an NMR tube.
o Acquire a *H NMR spectrum of the free host.
o Add small aliquots of the anion stock solution to the NMR tube.

o Acquire a *H NMR spectrum after each addition, ensuring the temperature is kept
constant.

o Continue the additions until the chemical shifts of the host's protons no longer change
significantly, indicating saturation.

e Data Analysis:

o Monitor the chemical shift changes (Ad) of the cryptand protons that are most affected by
the binding event (typically the N-H and adjacent C-H protons).

o Plot Ad as a function of the guest/host molar ratio.

o Fit the titration data to a suitable binding model (e.g., 1:1) using non-linear regression
analysis to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a
complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy
(AH), and stoichiometry (n).

Protocol for Isothermal Titration Calorimetry:
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e Sample Preparation:

o Prepare a solution of the protonated octaaminocryptand 1 (e.g., 0.1-0.2 mM) in a
suitable buffer (e.g., HEPES, phosphate buffer) at a specific pH.

o Prepare a more concentrated solution of the anion salt (e.g., 1-2 mM) in the exact same
buffer. It is critical that the buffer composition is identical for both solutions to minimize
heats of dilution.

o Degas both solutions prior to the experiment to prevent the formation of air bubbles in the
calorimeter cell.

e ITC Experiment:

o

Load the octaaminocryptand 1 solution into the sample cell of the calorimeter.
o Load the anion solution into the injection syringe.
o Set the experimental temperature and allow the system to equilibrate.

o Perform a series of injections of the anion solution into the sample cell. The instrument will
measure the heat change associated with each injection.

o A control experiment, injecting the anion solution into the buffer alone, should be
performed to determine the heat of dilution.

o Data Analysis:

Subtract the heat of dilution from the raw titration data.

o

o Integrate the heat flow peaks to obtain the heat change per injection.
o Plot the heat change per mole of injectant against the molar ratio of anion to cryptand.

o Fit the resulting binding isotherm to an appropriate binding model to determine Ka, AH,
and n. The Gibbs free energy (AG) and entropy (AS) of binding can then be calculated
using the equation: AG = -RTInKa = AH - TAS.
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Caption: General workflow for studying anion encapsulation by octaaminocryptand 1.

Conclusion

Octaaminocryptand 1 is a versatile and powerful receptor for the encapsulation of tetrahedral
anions. The provided protocols for its synthesis and the characterization of its anion binding
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properties using *H NMR titration and Isothermal Titration Calorimetry offer a robust framework
for researchers in supramolecular chemistry and related fields. Further studies to expand the
library of tetrahedral anions with known binding affinities for this cryptand will undoubtedly
enhance its applicability in areas such as anion sensing, transport, and sequestration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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